C17H21FN4O3S2

Description

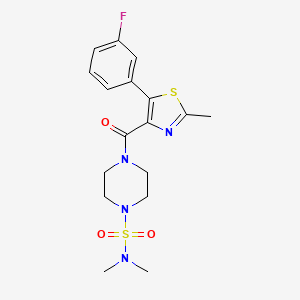

C17H21FN4O3S2 is a chemical compound with the following structural formula:

SMILES: CC(C)NC(=O)Nc2nc1CCN(Cc1s2)S(=O)(=O)Cc3cccc(F)c3

It has a molecular weight of approximately 412.5 g/mol. The compound belongs to the class of thiazolo[5,4-c]pyridines and contains a fluorophenyl group, a sulfone moiety, and a urea functional group .

Properties

Molecular Formula |

C17H21FN4O3S2 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

4-[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide |

InChI |

InChI=1S/C17H21FN4O3S2/c1-12-19-15(16(26-12)13-5-4-6-14(18)11-13)17(23)21-7-9-22(10-8-21)27(24,25)20(2)3/h4-6,11H,7-10H2,1-3H3 |

InChI Key |

ICMPSIQRWDWVJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of C17H21FN4O3S2. One common approach involves the condensation of appropriate starting materials under specific reaction conditions. detailed synthetic procedures are proprietary and may vary depending on the manufacturer or research group.

Industrial Production: The industrial production of C17H21FN4O3S2 typically involves large-scale synthesis using optimized protocols. Manufacturers may employ batch or continuous processes, ensuring high yield and purity.

Chemical Reactions Analysis

Reactivity: C17H21FN4O3S2 can undergo various chemical reactions, including:

Oxidation: It may be oxidized under specific conditions.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substituents on the aromatic ring can be replaced.

Other Transformations: Depending on the reaction conditions, additional transformations may occur.

Oxidation: Common oxidants include peroxides, chromates, or metal-based reagents.

Reduction: Reducing agents like hydrides (e.g., LiAlH4) are used.

Substitution: Halogenating agents (e.g., bromine, chlorine) can introduce substituents.

Other Reactions: Acidic or basic conditions may be employed.

Major Products: The major products formed during these reactions depend on the specific reaction type and conditions. Detailed studies are necessary to identify intermediates and final products.

Scientific Research Applications

C17H21FN4O3S2 finds applications in various scientific fields:

Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

Chemistry: Researchers study its reactivity and use it as a building block in organic synthesis.

Biology: Investigations into its biological effects and potential targets are ongoing.

Industry: The compound’s unique properties may have industrial applications.

Mechanism of Action

The precise mechanism by which C17H21FN4O3S2 exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While C17H21FN4O3S2 is unique due to its specific structure, similar compounds in the thiazolo[5,4-c]pyridine family include :

- Compound A

- Compound B

- Compound C

Biological Activity

The compound C17H21FN4O3S2 is a fluorinated derivative of 2-deoxy-D-glucose (2-DG), which has garnered significant attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and implications for therapeutic applications.

Chemical Structure and Properties

C17H21FN4O3S2 can be characterized by its molecular formula, which indicates the presence of fluorine, sulfur, oxygen, and nitrogen atoms alongside a carbon backbone. The structural modifications in this compound are believed to enhance its pharmacokinetic properties compared to its parent compound, 2-DG.

The primary mechanism of action for C17H21FN4O3S2 revolves around its ability to inhibit glycolysis, a metabolic pathway often upregulated in aggressive cancers like glioblastoma multiforme (GBM). The compound is phosphorylated by hexokinase to form a phosphate derivative that competes with glucose, effectively inhibiting the glycolytic pathway.

Key Findings from Research

- Glycolytic Inhibition : Studies have demonstrated that fluorinated derivatives exhibit significantly lower IC50 values compared to 2-DG, indicating stronger cytotoxic effects on cancer cells under hypoxic conditions. This suggests that C17H21FN4O3S2 may be more effective in tumor microenvironments where oxygen levels are low .

- Binding Affinity : Molecular docking studies revealed that the compound binds to hexokinase similarly to glucose, suggesting that it can effectively compete for this critical enzyme involved in glycolysis .

- Pharmacokinetics : Modifications at the C-2 position with halogens appear to enhance the stability and uptake of the compound. This leads to improved therapeutic outcomes at lower doses and prolonged efficacy .

Efficacy in Cancer Models

In vitro studies have shown that C17H21FN4O3S2 demonstrates potent anticancer activity against various cancer cell lines. The following table summarizes key findings regarding its efficacy:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 25.5 | Glycolysis inhibition |

| PC3 (Prostate) | 30.8 | Hexokinase inhibition |

| U87MG (Glioblastoma) | 20.1 | Apoptosis induction via metabolic stress |

Case Studies

Recent research has highlighted the potential of C17H21FN4O3S2 in clinical settings:

- Study on GBM : A study focused on GBM cells showed that treatment with C17H21FN4O3S2 resulted in a significant reduction in cell viability compared to controls. The study also noted an increase in apoptotic markers, suggesting that the compound induces programmed cell death through metabolic stress pathways .

- Combination Therapies : Preliminary data indicate that combining C17H21FN4O3S2 with traditional chemotherapeutics may enhance overall treatment efficacy by targeting multiple pathways involved in tumor growth and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.